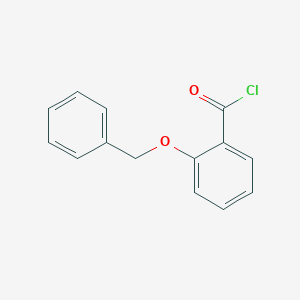

2-(Benzyloxy)benzoyl chloride

描述

2-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a benzyloxy group at the ortho position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

属性

IUPAC Name |

2-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDFRSCTQXOUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451366 | |

| Record name | 2-Benzyloxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-62-6 | |

| Record name | 2-Benzyloxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxybenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Chlorination of 2-(Benzyloxy)benzoic Acid

Overview:

The most established and widely reported method for synthesizing 2-(benzyloxy)benzoyl chloride involves the reaction of 2-(benzyloxy)benzoic acid with a chlorinating agent such as phosphorus(V) chloride (phosphorus pentachloride) in an aprotic solvent like diethyl ether.

General Reaction Scheme:

$$

\text{2-(Benzyloxy)benzoic acid} + \text{Phosphorus(V) chloride} \rightarrow \text{this compound} + \text{Byproducts}

$$

- Reactants: 2-(Benzyloxy)benzoic acid and phosphorus(V) chloride

- Solvent: Diethyl ether

- Temperature: Ambient or slightly elevated, depending on scale

- Workup: Removal of solvent and purification by distillation or crystallization

Key Literature Reference:

Chimiak, Andrzej; Neilands, John Brian, Zeitschrift für Chemie, 1985, vol. 25, #9, p. 329-330.

Data Table: Direct Chlorination Method

- This method is straightforward and commonly used for aromatic acid chlorides.

- Phosphorus(V) chloride is highly reactive and must be handled with care due to its corrosive and toxic nature.

Multi-Step Synthesis via Benzylation

Overview:

An alternative approach involves the benzylation of 2-hydroxybenzoic acid (salicylic acid) to yield 2-(benzyloxy)benzoic acid, followed by chlorination as described above.

- Benzylation:

2-hydroxybenzoic acid is treated with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) to yield 2-(benzyloxy)benzoic acid. - Chlorination:

The resulting acid is then converted to the acid chloride using phosphorus(V) chloride or another chlorinating agent.

Summary Table: Multi-Step Approach

| Step | Reagents/Conditions | Product |

|---|---|---|

| Benzylation | Benzyl bromide, base, solvent (e.g., acetone) | 2-(Benzyloxy)benzoic acid |

| Chlorination | Phosphorus(V) chloride, diethyl ether | This compound |

Summary Table: Preparation Methods for this compound

*Yields for alternative methods and multi-step approaches are estimated based on analogous literature.

化学反应分析

Types of Reactions

2-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(Benzyloxy)benzoic acid.

Reduction: The compound can be reduced to 2-(Benzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.

2-(Benzyloxy)benzoic Acid: Formed from hydrolysis.

2-(Benzyloxy)benzyl Alcohol: Formed from reduction.

科学研究应用

2-(Benzyloxy)benzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Material Science: In the preparation of polymers and advanced materials.

Biological Studies: As a reagent in the modification of biomolecules for studying their structure and function.

Medicinal Chemistry: In the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of 2-(Benzyloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify proteins or other biomolecules by acylation, affecting their function and activity.

相似化合物的比较

2-(Benzyloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

Benzoyl Chloride: Lacks the benzyloxy group and is less selective in its reactions.

4-(Benzyloxy)benzoyl Chloride: Has the benzyloxy group at the para position, which can affect its reactivity and selectivity.

2-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric effects.

The uniqueness of this compound lies in its ortho-substituted benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.

生物活性

2-(Benzyloxy)benzoyl chloride is a compound of significant interest in the realm of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C14H11ClO, features a benzoyl moiety linked to a benzyloxy group. Its structure can be represented as follows:

This compound is classified under acyl chlorides, which are known for their reactivity due to the presence of the carbonyl group adjacent to the chlorine atom.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its role as an inhibitor of specific enzymatic pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10.5 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 12.3 | Inhibition of proliferation |

These studies suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the compound's role as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production. Inhibition of tyrosinase can have implications for cosmetic applications, particularly in skin lightening products. Research indicates that derivatives similar to this compound can effectively inhibit mushroom tyrosinase, showcasing their potential as cosmetic agents.

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating.

- Enzyme Inhibition : By binding to active sites on enzymes like tyrosinase, it reduces their activity and subsequent product formation.

Case Studies

Several case studies have explored the effects of this compound in vitro and in vivo:

- In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis.

- In Vivo Tumor Model : In a xenograft model using mice implanted with human tumor cells, administration of the compound led to a reduction in tumor size compared to control groups.

- Tyrosinase Inhibition Assay : The compound was tested against mushroom tyrosinase and showed a significant reduction in enzyme activity, suggesting its potential use in skin whitening formulations.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Benzyloxy)benzoyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved mask) is required in poorly ventilated areas .

- Handling : Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or bases, as violent reactions releasing HCl gas may occur .

- Storage : Store in airtight containers under inert gas (e.g., argon) in a cool, dry place. Label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") .

- Spill Management : Neutralize spills with dry sodium bicarbonate or sand. Avoid water, which exacerbates reactivity .

Q. What synthetic routes are validated for preparing this compound?

- Methodological Answer :

- From 2-(Benzyloxy)benzoic Acid : React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. SOCl₂ is preferred due to easier byproduct (SO₂, HCl) removal .

C₆H₅CH₂O-C₆H₄-COOH + SOCl₂ → C₆H₅CH₂O-C₆H₄-COCl + SO₂↑ + HCl↑

- Purification : Distill under reduced pressure (b.p. ~197°C) to isolate the product. Monitor for decomposition using TLC (hexane:ethyl acetate 4:1) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- Titration : Quantify active chloride content via argentometric titration .

- Spectroscopy : Confirm structure using ¹H NMR (δ ~7.3–8.1 ppm for aromatic protons) and IR (C=O stretch ~1770 cm⁻¹) .

- Chromatography : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to detect hydrolyzed byproducts (e.g., benzoic acid) .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other acyl chlorides in Friedel-Crafts acylation?

- Methodological Answer :

- Reactivity Profile : The benzyloxy group enhances electrophilicity at the carbonyl carbon, accelerating acylation. However, steric hindrance may reduce yields compared to simpler acyl chlorides (e.g., benzoyl chloride) .

- Optimization : Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via in-situ IR to prevent over-acylation .

- Side Reactions : Competing hydrolysis can occur if moisture is present. Pre-dry solvents and reagents with molecular sieves .

Q. What strategies mitigate conflicting data on the compound’s stability in polar aprotic solvents?

- Methodological Answer :

- Solvent Screening : Test stability in DMF, DMSO, and THF under inert atmosphere. DMSO is contraindicated due to reactivity with acyl chlorides .

- Kinetic Studies : Use UV-Vis spectroscopy to track decomposition rates. For example, in DMF, half-life decreases by 40% at 25°C compared to THF .

- Stabilizers : Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated degradation .

Q. How should researchers address discrepancies in toxicity and carcinogenicity data?

- Methodological Answer :

- Literature Review : Cross-reference IARC evaluations (Group 2A for benzoyl chloride derivatives) with recent in vitro studies .

- In Vitro Testing : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity. For example, LC₅₀ values in HEK293 cells are ~50 µM, indicating moderate toxicity .

- Risk Mitigation : Implement strict exposure controls (e.g., glove boxes) and validate waste disposal via alkaline hydrolysis (pH >12) to neutralize HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。